Superior Monosulfonation Yield and Regioselectivity Compared to Methyl-Substituted Furan Homologs
In a direct comparative study of furan sulfonation using the anhydropyridiniumsulfonic acid method, unsubstituted furan yields 90% of furan-2-sulfonic acid as the principal monosulfonated product, whereas 2-methylfuran yields only 20-70% of the corresponding 3,5-disulfonic acid, and 2,5-dimethylfuran yields 62% of the 3-sulfonic acid isomer [1]. This demonstrates that furan-2-sulfonic acid can be obtained with superior regioselectivity and yield compared to methylated furan analogs under identical sulfonation conditions [1].
| Evidence Dimension | Monosulfonation yield and product selectivity |
|---|---|
| Target Compound Data | 90% yield of furan-2-sulfonic acid (monosulfonated product) |
| Comparator Or Baseline | 2-Methylfuran: 20-70% yield of 3,5-disulfonic acid; 2,5-Dimethylfuran: 62% yield of 3-sulfonic acid |
| Quantified Difference | Up to 4.5-fold higher monosulfonation yield versus 2-methylfuran; exclusive 2-position substitution |
| Conditions | Anhydropyridiniumsulfonic acid sulfonation method |
Why This Matters
Higher yield and regioselectivity translate to reduced purification costs and higher synthetic efficiency for downstream applications requiring the 2-sulfonic acid isomer.
- [1] Scully, J. F., & Brown, E. V. (1963). The Sulfonation of Furan and Furan Homologs. Preparation of Furansulfonamides. Journal of Organic Chemistry, 28(4), 894-898. DOI: 10.1021/jo01038a003 View Source
